Nms-E973

Hsp90 inhibition ATP-competitive binding DC50

NMS-E973 is the only commercially available isoxazole-based Hsp90 inhibitor with validated blood-brain barrier penetration, making it essential for CNS oncology and brain metastasis research. Unlike ansamycin inhibitors (e.g., 17-AAG) with hepatotoxicity or resorcinol-based inhibitors (e.g., luminespib) with limited CNS exposure, NMS-E973 delivers subnanomolar target engagement (DC50 <10 nM) and confirmed client protein degradation (AKT, B-Raf, Flt3) in vivo. For kinase inhibitor resistance studies, [11C]NMS-E973 also provides a unique PET tracer option. Choose this structurally distinct, BBB-penetrant Hsp90 inhibitor to ensure experimental reproducibility in CNS tumor models.

Molecular Formula C22H22N4O7
Molecular Weight 454.4 g/mol
CAS No. 1253584-84-7
Cat. No. B609608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNms-E973
CAS1253584-84-7
SynonymsNMS-E973;  NMSE973;  NMS E973.
Molecular FormulaC22H22N4O7
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O
InChIInChI=1S/C22H22N4O7/c1-25-8-6-13(7-9-25)23-22(29)17-12-20(33-24-17)21-18(28)10-15(27)11-19(21)32-16-4-2-14(3-5-16)26(30)31/h2-5,10-13,27-28H,6-9H2,1H3,(H,23,29)
InChIKeyYLQODGGPIHWTHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NMS-E973 (CAS 1253584-84-7) Procurement Guide: Isoxazole-Derived HSP90 Inhibitor with Quantified Selectivity


NMS-E973 (CAS 1253584-84-7) is an isoxazole-derived small molecule that functions as a selective ATP-competitive inhibitor of Heat Shock Protein 90 (Hsp90) [1]. It binds to the N-terminal ATP-binding pocket of Hsp90α with subnanomolar affinity (DC50 <10 nM) and exhibits a favorable pharmacokinetic profile including the demonstrated ability to cross the blood-brain barrier (BBB) [2]. NMS-E973 belongs to the class of second-generation, non-ansamycin Hsp90 inhibitors and was developed by Nerviano Medical Sciences as a representative compound of a novel isoxazole-based chemical series [3].

NMS-E973 Procurement Rationale: Why Non-Ansamycin HSP90 Inhibitors Are Not Interchangeable


The HSP90 inhibitor class exhibits profound heterogeneity in chemical scaffold, selectivity profile, pharmacokinetic behavior, and tissue distribution—parameters that fundamentally affect experimental outcomes [1]. NMS-E973 belongs to a distinct isoxazole-derived structural class that differs from the ansamycin-based inhibitors (e.g., 17-AAG, which carries established hepatotoxicity liabilities), the resorcinol-containing inhibitors (e.g., NVP-AUY922/luminespib), and other synthetic second-generation inhibitors (e.g., ganetespib, PU-H71) [2]. Each scaffold imparts unique ATP-binding pocket interactions, off-target kinase inhibition patterns, and BBB penetration capacity [3]. Substituting NMS-E973 with another HSP90 inhibitor without empirical validation of the specific assay-relevant differentiation dimensions detailed below introduces uncontrolled experimental variables and compromises data reproducibility.

NMS-E973 Quantitative Differentiation Evidence: Comparative Data Versus HSP90 Inhibitor Analogs


Subnanomolar Hsp90α Binding Affinity: DC50 <10 nM Differentiates NMS-E973 from ATPase Family Members

NMS-E973 demonstrates subnanomolar binding affinity to the ATP-binding site of Hsp90α with a DC50 of <10 nM, representing picomolar-range potency . In contrast, the resorcinol-based second-generation Hsp90 inhibitor NVP-AUY922 (luminespib) exhibits IC50 values of 7.8 nM for Hsp90α and 21 nM for Hsp90β, indicating approximately 2- to 5-fold lower potency on a comparable assay readout . The first-generation ansamycin inhibitor 17-AAG (tanespimycin) and its derivative 17-DMAG operate in a higher potency range (IC50 values typically >50 nM in cell-free assays), underscoring the enhanced target engagement efficiency achieved with the isoxazole scaffold optimization in NMS-E973 [1]. This differentiated binding affinity is a direct consequence of structure-guided optimization following fragment-based drug discovery, with crystallographic confirmation at 1.9 Å resolution (PDB ID: 4BQG) [2].

Hsp90 inhibition ATP-competitive binding DC50

Kinase Selectivity Profile: Zero Activity Against 52 Diverse Protein Kinases Distinguishes NMS-E973 from Broader-Spectrum HSP90 Inhibitors

NMS-E973 exhibits a uniquely narrow selectivity window within the ATPase superfamily: in a comprehensive selectivity screen against a panel of 52 diverse protein kinases—including ABL, ACK1, and representatives from major kinase families—NMS-E973 showed no detectable inhibitory activity . This contrasts with the broader kinase inhibition profiles observed for certain other ATP-competitive HSP90 inhibitors. For context, the resorcinol-based inhibitor NVP-AUY922 has been reported to exhibit measurable activity against a subset of kinases beyond Hsp90, while the purine-scaffold inhibitors (e.g., PU-H71) demonstrate cross-reactivity with additional ATP-binding proteins [1]. The isoxazole scaffold of NMS-E973, derived through fragment-based design and iterative structure-guided optimization, achieves high complementarity to the unique ATP-binding pocket conformation of Hsp90 while minimizing interactions with conserved kinase ATP-binding site features [2]. Surface Plasmon Resonance (SPR) analysis confirmed picomolar binding affinity to Hsp90 with negligible off-target binding across the kinase panel [3].

kinase selectivity off-target profiling ATPase inhibition

Antiproliferative Activity Across Tumor Cell Lines: Mean IC50 1.6 μM Differentiates NMS-E973 in Cellular Efficacy Screening

In cellular proliferation assays across a panel of human tumor cell lines, NMS-E973 demonstrates a mean IC50 of 1.6 μM . This antiproliferative activity is accompanied by the degradation of key Hsp90 client proteins including Flt3, B-Raf, and AKT, leading to the functional blockade of oncogenic signaling pathways (Raf/MAPK, PI3K/AKT, and JAK/STAT) . By comparison, the resorcinol-based Hsp90 inhibitor NVP-AUY922 (luminespib) exhibits IC50 values ranging from 2 to 40 nM in gastric cancer cell lines and 28.49 nM in BEAS-2B cells—representing approximately 40- to 800-fold greater potency in those specific cellular contexts . The substantially higher cellular IC50 of NMS-E973 relative to its biochemical DC50 (<10 nM) reflects the compound's distinct cellular pharmacokinetics and may confer advantages in experimental settings where excessive potency leads to acute cytotoxicity that obscures mechanistic dissection of Hsp90 client protein turnover dynamics. NMS-E973 induces tumor shrinkage in multiple human xenograft models (including A375 melanoma and A2780 ovarian carcinoma) and retains efficacy in models resistant to kinase inhibitors [1].

antiproliferative activity IC50 cancer cell lines

Selective Tumor Retention and Brain Penetration: BBB Crossing Capacity Differentiates NMS-E973 for CNS Oncology Models

NMS-E973 demonstrates the capacity to cross the blood-brain barrier (BBB) and exhibits selective retention in tumor tissue, a differentiated pharmacokinetic property not uniformly shared across the Hsp90 inhibitor class . In a direct functional demonstration, NMS-E973 produced significant antitumor activity in an intracranially implanted B16.F10 melanoma model in mice—a stringent test of CNS penetration and efficacy [1]. By contrast, first-generation ansamycin Hsp90 inhibitors (e.g., 17-AAG) exhibit negligible CNS exposure due to P-glycoprotein efflux and poor BBB permeability [2]. Even among second-generation inhibitors, BBB penetration varies substantially: ganetespib and NVP-AUY922 show limited CNS distribution, whereas the purine-scaffold inhibitor PU-H71 achieves brain penetration but with a different pharmacokinetic profile [3]. NMS-E973 also exhibits selective retention in tumor tissue compared to normal tissue, a property confirmed by [11C]NMS-E973 PET imaging studies that demonstrated fast and persistent tumor uptake with clearance from non-tumor tissues [4]. In xenograft models, tumor growth inhibition was achieved at 60 mg/kg intravenous dosing, with pharmacodynamic modulation of Hsp90 client proteins confirmed in tumor lysates .

blood-brain barrier CNS penetration intracranial tumor tumor retention

In Vivo Pharmacodynamic Confirmation: Hsp90 Client Protein Degradation in Xenograft Models Validates Target Engagement

In vivo target engagement for NMS-E973 has been confirmed by direct pharmacodynamic measurement of Hsp90 client protein modulation in tumor xenograft tissue [1]. In the human ovarian A2780 xenograft model, NMS-E973 treatment produced significant tumor shrinkage accompanied by degradation of canonical Hsp90 client proteins, including AKT and other client proteins measurable in tumor lysates [2]. This in vivo pharmacodynamic confirmation distinguishes NMS-E973 from Hsp90 inhibitors where cellular biochemical activity does not reliably translate to in vivo target engagement due to pharmacokinetic limitations, high plasma protein binding, or poor tumor penetration [3]. The client protein degradation profile of NMS-E973 includes Flt3, B-Raf, and AKT, resulting in functional blockade of the Raf/MAPK, PI3K/AKT, and JAK/STAT oncogenic signaling pathways in tumor tissue . In comparison, certain other Hsp90 inhibitors (e.g., early resorcinol derivatives) exhibit discordance between biochemical potency and in vivo pharmacodynamic readouts, underscoring the value of validated in vivo target engagement data for compound selection [4].

pharmacodynamics client protein degradation xenograft efficacy mechanism of action

PET Tracer Compatibility: [11C]NMS-E973 Enables In Vivo HSP90 Visualization and Occupancy Quantification

NMS-E973 can be radiolabeled with carbon-11 to generate [11C]NMS-E973, a validated PET tracer for in vivo visualization of tumor HSP90 expression and quantification of target occupancy [1]. In B16.F10 melanoma cells, [11C]NMS-E973 demonstrated strong binding that was specifically inhibited by 200 μM of PU-H71, a non-structurally related HSP90 inhibitor, confirming target specificity [2]. In vivo μPET imaging in B16.F10 melanoma-bearing mice showed fast and persistent tumor uptake of [11C]NMS-E973, while pretreatment with PU-H71 or ganetespib (50 mg/kg) completely blocked tumor accumulation, validating HSP90-specific binding in living animals [3]. This imaging capability distinguishes NMS-E973 from the majority of HSP90 inhibitors that lack validated PET tracer derivatives, enabling unique applications in target engagement studies, biodistribution analysis, and translational imaging [4]. Ex vivo autoradiography further confirmed HSP90-specific binding in murine B16.F10 melanoma, LNCaP and PC3 prostate cancer, and SKOV-3 ovarian carcinoma tissue slices [5].

PET imaging HSP90 tracer in vivo occupancy theranostics

NMS-E973 Optimal Procurement Scenarios: Evidence-Based Application Selection Guide


Intracranial and CNS Tumor Models Requiring BBB-Penetrant Hsp90 Inhibition

NMS-E973 is specifically indicated for research programs investigating Hsp90 dependency in CNS malignancies or brain metastases, where the BBB penetration limitation of alternative Hsp90 inhibitors (17-AAG, ganetespib, NVP-AUY922) precludes their use [1]. The compound's demonstrated efficacy in an intracranially implanted B16.F10 melanoma model validates its functional CNS exposure . Researchers studying glioblastoma, medulloblastoma, brain metastases from breast/lung primary tumors, or any CNS tumor where Hsp90 client protein degradation is hypothesized to confer therapeutic benefit should prioritize NMS-E973 procurement over non-BBB-penetrant Hsp90 inhibitors [2].

Kinase Inhibitor Resistance Models Where Hsp90 Client Protein Turnover Is the Mechanistic Focus

NMS-E973 demonstrates high activity in models of acquired resistance to kinase inhibitors, making it the compound of choice for studies investigating Hsp90 inhibition as a strategy to overcome therapeutic resistance [1]. The compound induces degradation of key oncogenic client proteins (Flt3, B-Raf, AKT) and blocks downstream pathways (Raf/MAPK, PI3K/AKT, JAK/STAT) implicated in resistance mechanisms . This scenario is particularly relevant for research programs examining BRAF inhibitor resistance (melanoma), EGFR inhibitor resistance (lung cancer), or FLT3 inhibitor resistance (AML), where NMS-E973 provides a tool to interrogate whether Hsp90 client protein stabilization contributes to the resistant phenotype [2].

In Vivo Target Occupancy and HSP90 Imaging Studies Using [11C]NMS-E973 PET Tracer

For research programs requiring non-invasive quantification of Hsp90 target engagement, biodistribution analysis, or translational imaging of Hsp90-expressing tumors, [11C]NMS-E973 provides a validated PET tracer option that is unavailable for other Hsp90 inhibitors [1]. Applications include: measurement of Hsp90 inhibitor occupancy in tumor vs. normal tissues, correlation of tumor Hsp90 expression with therapeutic response, preclinical development of Hsp90-targeted combination therapies, and translational imaging for patient stratification . The tracer demonstrates fast and persistent tumor uptake in melanoma models, with specificity confirmed by competitive blocking with PU-H71 and ganetespib [2].

In Vivo Pharmacodynamic Studies Requiring Validated Client Protein Degradation Readouts

NMS-E973 is optimal for in vivo pharmacology studies where confirmation of Hsp90 target engagement via client protein degradation is a required experimental endpoint [1]. The compound has been extensively characterized for in vivo pharmacodynamic modulation in multiple xenograft models (A2780 ovarian carcinoma, A375 melanoma), with confirmed degradation of AKT, Flt3, and B-Raf in tumor lysates . This validated in vivo pharmacodynamic profile reduces the risk of experimental failure due to pharmacokinetic/pharmacodynamic disconnect—a common limitation observed with early-generation resorcinol-based Hsp90 inhibitors where biochemical potency fails to translate to in vivo target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nms-E973

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.